![molecular formula C10H15ClN2O2 B2931327 N-(2-aminoethyl)-3-methoxybenzamide hydrochloride CAS No. 94319-88-7](/img/structure/B2931327.png)
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
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Overview
Description
“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a compound with a molecular formula of C6H12N2O·HCl and a molecular weight of 164.63 . It’s a solid at 20°C and should be stored under inert gas at 0-10°C . It’s also air-sensitive and hygroscopic .
Synthesis Analysis
This compound is a monomer for polymerization reactions and may be used to synthesize polymers for nucleic acid complexation and polyplex formation .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-aminoethyl)-3-methoxybenzamide hydrochloride” are not available, it’s known that similar compounds are used in polymerization reactions .Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a solid at 20°C . It has a molecular formula of C6H12N2O·HCl and a molecular weight of 164.63 . It’s also air-sensitive and hygroscopic .Scientific Research Applications
Antioxidant Potential
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and its derivatives demonstrate significant antioxidant properties. This has been validated through experimental and computational studies, highlighting the compound's ability to scavenge free radicals effectively. The introduction of hydroxy groups enhances its antioxidative features, especially in derivatives like trihydroxy derivatives (Perin et al., 2018).
Applications in Chemistry
The compound's molecular structure has been a subject of interest, particularly in studies involving the synthesis of benzamide derivatives. Investigations have focused on understanding the intermolecular interactions and the impact of dimerization and crystal packing on molecular geometry, which is crucial for the development of new chemical entities (Karabulut et al., 2014).
Pharmaceutical Research
In the pharmaceutical field, derivatives of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride have shown promising results as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This points towards its potential use in developing new antibacterial drugs (Zadrazilova et al., 2015).
Drug Development
The compound and its derivatives have been utilized in drug development, particularly in synthesizing new antiviral agents. Certain derivatives have shown effectiveness against enterovirus strains, suggesting their potential as lead compounds for developing new antiviral drugs (Ji et al., 2013).
Studies in Material Science
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride has been studied for its properties in material science, such as its molar refractivity and polarizability. These studies provide valuable data for understanding the compound's behavior in various solutions and could have implications for its use in material development (Sawale et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a monomer for polymerization reactions and can be used to synthesize polymers for nucleic acid complexation and composite formation .
Mode of Action
The compound interacts with its targets through its high reactivity, which is attributed to the presence of the methacrylate group . This allows it to participate in free radical polymerization and other polymerization reactions .
Biochemical Pathways
It is known that the compound can be used to synthesize polymers that can form complexes with nucleic acids .
Result of Action
It is known that the compound can be used to synthesize polymers that can form complexes with nucleic acids, which could potentially influence cellular processes .
Action Environment
It is known that the compound is stable under desiccating conditions and should be stored at -20°c .
properties
IUPAC Name |
N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVVUXEKAYPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride |
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